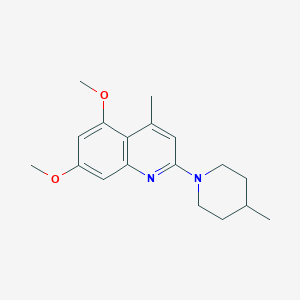
5,7-dimethoxy-4-methyl-2-(4-methyl-1-piperidinyl)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,7-dimethoxy-4-methyl-2-(4-methyl-1-piperidinyl)quinoline, also known as DMQX, is a chemical compound that belongs to the quinoline family. It has been extensively studied for its potential use as a research tool in neuroscience. DMQX is a non-competitive antagonist of the ionotropic glutamate receptor NMDA, which plays a crucial role in synaptic plasticity and learning and memory processes.
Wirkmechanismus
5,7-dimethoxy-4-methyl-2-(4-methyl-1-piperidinyl)quinoline is a non-competitive antagonist of the NMDA receptor, which means it binds to a different site on the receptor than the neurotransmitter glutamate. This compound blocks the ion channel of the NMDA receptor, preventing the influx of calcium ions and the subsequent activation of downstream signaling pathways. This results in the inhibition of synaptic plasticity and LTP, which are critical for learning and memory processes.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to block NMDA receptor-mediated synaptic currents and LTP in the hippocampus, which is critical for learning and memory processes. This compound has also been shown to reduce pain perception in animal models, suggesting a potential role in the treatment of chronic pain. In addition, this compound has been shown to have antidepressant-like effects in animal models, suggesting a potential role in the treatment of depression.
Vorteile Und Einschränkungen Für Laborexperimente
5,7-dimethoxy-4-methyl-2-(4-methyl-1-piperidinyl)quinoline has a number of advantages as a research tool in neuroscience. It is a potent and selective antagonist of the NMDA receptor, which allows for the specific inhibition of synaptic plasticity and LTP. This compound is also relatively stable and can be easily synthesized in the laboratory. However, this compound has some limitations as a research tool. It has a relatively short half-life, which limits its duration of action in vivo. In addition, this compound can also block other ion channels in addition to the NMDA receptor, which can complicate data interpretation.
Zukünftige Richtungen
There are a number of future directions for research on 5,7-dimethoxy-4-methyl-2-(4-methyl-1-piperidinyl)quinoline. One area of interest is the role of NMDA receptors in pain perception and the potential use of this compound as a treatment for chronic pain. Another area of interest is the role of NMDA receptors in depression and the potential use of this compound as an antidepressant. In addition, there is interest in developing more potent and selective NMDA receptor antagonists based on the structure of this compound. Finally, there is interest in exploring the potential therapeutic applications of this compound in other neurological and psychiatric disorders.
Synthesemethoden
The synthesis of 5,7-dimethoxy-4-methyl-2-(4-methyl-1-piperidinyl)quinoline involves a multi-step process, starting with the reaction of 2-methylquinoline with 4-methylpiperidine to form 2-(4-methyl-1-piperidinyl)quinoline. This intermediate is then reacted with 5,7-dimethoxy-4-methyl-3-nitroquinoline to form this compound. The purity of this compound can be improved by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
5,7-dimethoxy-4-methyl-2-(4-methyl-1-piperidinyl)quinoline has been extensively used as a research tool in neuroscience to study the role of NMDA receptors in synaptic plasticity and learning and memory processes. It has been shown to block NMDA receptor-mediated synaptic currents and long-term potentiation (LTP) in the hippocampus, a brain region critical for learning and memory. This compound has also been used to study the role of NMDA receptors in pain perception, depression, and addiction.
Eigenschaften
IUPAC Name |
5,7-dimethoxy-4-methyl-2-(4-methylpiperidin-1-yl)quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2/c1-12-5-7-20(8-6-12)17-9-13(2)18-15(19-17)10-14(21-3)11-16(18)22-4/h9-12H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQQKHVGJXOYDKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC3=C(C(=C2)C)C(=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(2-chloro-6-fluorobenzyl)-4-[(3-nitrophenyl)sulfonyl]piperazine](/img/structure/B5837247.png)

![ethyl [4-(3-oxo-1-buten-1-yl)phenoxy]acetate](/img/structure/B5837274.png)


![N'-{[(2,4-dichlorophenoxy)acetyl]oxy}-2-(2-thienyl)ethanimidamide](/img/structure/B5837292.png)
![N'-[2-(4-methylphenoxy)acetyl]cyclopropanecarbohydrazide](/img/structure/B5837299.png)
![N'-[2-(allyloxy)benzylidene]-2-(4-bromophenyl)-2-hydroxyacetohydrazide](/img/structure/B5837302.png)
![N-{3-methoxy-4-[(3-methylbenzyl)oxy]benzyl}-1H-1,2,4-triazol-3-amine](/img/structure/B5837307.png)
![3-bromo-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5837315.png)
![N'-[(5-methyl-2-furyl)methylene]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B5837322.png)

